molecular formula C11H8FN5O B15292711 6-(3-fluorophenoxy)-7H-purin-2-amine

6-(3-fluorophenoxy)-7H-purin-2-amine

Cat. No.: B15292711
M. Wt: 245.21 g/mol
InChI Key: HSOZKEMBTWWVCZ-UHFFFAOYSA-N
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Description

6-(3-fluorophenoxy)-7H-purin-2-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a fluorophenoxy group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their wide range of applications in medicinal chemistry, particularly as antiviral, anticancer, and anti-inflammatory agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenoxy)-7H-purin-2-amine typically involves the reaction of 3-fluorophenol with a suitable purine precursor under specific conditions. One common method involves the use of sodium methoxide in dimethylacetamide (DMA) as a solvent to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized to enhance yield and purity while minimizing costs and environmental impact. The use of inorganic bases instead of more hazardous reagents like potassium t-butoxide has been explored to improve safety and scalability . Additionally, crystallization methods are employed for the separation and purification of the final product, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenoxy)-7H-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

6-(3-fluorophenoxy)-7H-purin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(3-fluorophenoxy)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluorophenoxy)-7H-purin-2-amine is unique due to its specific purine core structure combined with the fluorophenoxy group. This combination imparts unique chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8FN5O

Molecular Weight

245.21 g/mol

IUPAC Name

6-(3-fluorophenoxy)-7H-purin-2-amine

InChI

InChI=1S/C11H8FN5O/c12-6-2-1-3-7(4-6)18-10-8-9(15-5-14-8)16-11(13)17-10/h1-5H,(H3,13,14,15,16,17)

InChI Key

HSOZKEMBTWWVCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

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